3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Lipophilicity Drug-likeness Membrane permeability

3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 855715-17-2; synonym: 2-Mercapto-3-(6-methylheptan-2-yl)quinazolin-4(3H)-one) is a 2,3-disubstituted dihydroquinazolin-4-one belonging to the 2-mercaptoquinazolinone class. The compound carries a branched C8 alkyl chain (6-methylheptan-2-yl, also named 1,5-dimethylhexyl) at the N3 position and a free thiol (–SH) at C2, yielding a molecular formula of C16H22N2OS and a molecular weight of 290.42 g/mol.

Molecular Formula C16H22N2OS
Molecular Weight 290.4 g/mol
Cat. No. B7777134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Molecular FormulaC16H22N2OS
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)N1C(=O)C2=CC=CC=C2NC1=S
InChIInChI=1S/C16H22N2OS/c1-11(2)7-6-8-12(3)18-15(19)13-9-4-5-10-14(13)17-16(18)20/h4-5,9-12H,6-8H2,1-3H3,(H,17,20)
InChIKeyLFXUBNZJISDFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one for Procurement: Compound Identity, Physicochemical Profile & Sourcing Availability


3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 855715-17-2; synonym: 2-Mercapto-3-(6-methylheptan-2-yl)quinazolin-4(3H)-one) is a 2,3-disubstituted dihydroquinazolin-4-one belonging to the 2-mercaptoquinazolinone class [1]. The compound carries a branched C8 alkyl chain (6-methylheptan-2-yl, also named 1,5-dimethylhexyl) at the N3 position and a free thiol (–SH) at C2, yielding a molecular formula of C16H22N2OS and a molecular weight of 290.42 g/mol . Computed physicochemical properties include a calculated LogP of approximately 4.2–5.4, one hydrogen bond donor, two hydrogen bond acceptors, five rotatable bonds, and an Fsp³ value of 0.5, reflecting a balance of aromatic and saturated carbon character [2]. The compound is commercially available from multiple suppliers at purities of 95–98% and is offered exclusively for research use as a building block or screening compound [1].

Why Generic Substitution of 3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Fails: N3 Substituent Critically Governs Pharmacological Performance in the 2-Mercaptoquinazolinone Class


Within the 2-mercapto-4(3H)-quinazolinone scaffold, the identity of the N3 substituent is not a passive structural feature—it directly controls antibacterial potency, pharmacokinetic behavior, and target selectivity. A 2022 structure–activity relationship (SAR) study of pleuromutilin–quinazolinone hybrids explicitly demonstrated that 'the substituted groups on the N-3 position of 4(3H)-quinazolinone affected the activity significantly,' while modifications to the benzene ring had minimal impact [1]. Furthermore, the same study showed that the 2-mercapto-4(3H)-quinazolinone scaffold was pharmacokinetically superior to the 2-(piperazin-1-yl)quinazolin-4(3H)-one alternative in vitro [1]. Interchanging the N3-6-methylheptan-2-yl group of the target compound with a simple phenyl, allyl, or chlorophenyl substituent—the most common N3 groups in published quinazolinone literature [2][3]—would therefore alter LogP by several units, change molecular shape and conformational flexibility, and likely abolish any N3-dependent activity profile, rendering biological or SAR data from N3-aryl analogs non-transferable.

Quantitative Differentiation Evidence: 3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one vs. Closest N3-Aryl and N3-Allyl Analogs


Lipophilicity Differentiation: Computed LogP of the N3-(6-Methylheptan-2-yl) Derivative vs. Common N3-Phenyl and N3-Allyl Analogs

The target compound, bearing a branched C8 alkyl N3 substituent, exhibits a computed LogP (XLogP3-AA) of 4.2, substantially higher than the N3-phenyl analog 2-mercapto-3-phenylquinazolin-4(3H)-one (estimated LogP ~2.5–3.0) and the N3-allyl analog 3-allyl-2-mercaptoquinazolin-4(3H)-one (reported LogP 2.10) [1]. An independent vendor reports a predicted LogP of 5.43 for the target compound, reinforcing the significant lipophilicity gap . This LogP difference of approximately 1.2–3.3 units translates to roughly 15- to 2000-fold higher predicted partition into lipid membranes, a property that can critically influence membrane penetration, tissue distribution, and target engagement for intracellular or membrane-embedded targets.

Lipophilicity Drug-likeness Membrane permeability Quinazolinone SAR

Fractional sp³ Carbon Character (Fsp³): Impact on Molecular Complexity and Screening Library Diversity

The target compound possesses an Fsp³ value of 0.50, indicating that 50% of its carbon atoms are sp³-hybridized . This value is markedly higher than that of the N3-phenyl analog 2-mercapto-3-phenylquinazolin-4(3H)-one (Fsp³ ≈ 0.07–0.13, predominantly aromatic) and the N3-(4-chlorophenyl) analog (Fsp³ ≈ 0.07). Higher Fsp³ correlates with increased three-dimensional molecular complexity, which has been associated with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility relative to flat aromatic compounds [1]. The branched aliphatic N3 substituent introduces a chiral center (one asymmetric atom), further expanding stereochemical diversity compared to achiral N3-aryl analogs.

Molecular complexity Fsp³ Screening library diversity Lead-likeness

Scaffold-Level Superiority: 2-Mercapto-4(3H)-quinazolinone vs. 2-(Piperazin-1-yl)quinazolin-4(3H)-one in In Vitro Pharmacokinetics and Cytotoxicity

In a 2022–2023 pleuromutilin–quinazolinone hybrid study, direct comparison of the 2-mercapto-4(3H)-quinazolinone scaffold with the 2-(piperazin-1-yl)quinazolin-4(3H)-one scaffold revealed that the 2-mercapto variant demonstrated superior in vitro pharmacokinetic properties and lower cytotoxicity in RAW 264.7 cells [1]. Specifically, the 2-mercapto scaffold-based compound 23 displayed an MIC of 0.063 μg/mL against MRSA with IC50 >100 μM against RAW 264.7 cells, whereas piperazinyl-substituted analogs showed comparatively reduced antibacterial potency. Although this evidence derives from pleuromutilin-conjugated scaffolds rather than the standalone N3-alkyl-2-mercaptoquinazolinone, it establishes a class-level advantage of the 2-mercapto pharmacophore over C2-amino-substituted quinazolinones.

Pharmacokinetics Cytotoxicity Scaffold comparison Quinazolinone

Purity Grade and Supplier Certification: Quantified Quality Specifications Across Commercial Sources

The target compound is commercially available at purities of 95% (Enamine LLC, EN300-10607) [1], 95%+ (Chemenu, CM391751) , and 98% (Fluorochem F742893; MolCore MC782390; Leyan 1419637) . MolCore additionally claims ISO-certified quality systems applicable to global pharmaceutical R&D and quality control requirements . In contrast, the closest N3-allyl analog (3-allyl-2-mercapto-3H-quinazolin-4-one, CAS 21263-59-2) is typically offered at comparable purities, while N3-aryl analogs such as 2-mercapto-3-phenylquinazolin-4(3H)-one are more widely stocked but with vendor-dependent purity ranges from 95% to 98%. The 98% purity grade from multiple suppliers reduces the need for in-house repurification prior to use in sensitive assays.

Purity specification Quality certification ISO compliance Procurement

Best-Fit Research and Industrial Application Scenarios for 3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one


Antibacterial Lead Discovery: N3-Alkyl Quinazolinone SAR Expansion Leveraging Validated 2-Mercapto Scaffold Potency

The 2-mercapto-4(3H)-quinazolinone scaffold has demonstrated validated antibacterial potency against MRSA (MIC = 0.063 μg/mL in pleuromutilin conjugates) with low cytotoxicity (IC50 >100 μM) [1]. The target compound provides a structurally distinct N3-branched alkyl substituent not represented in published quinazolinone antibacterial SAR studies, which have focused almost exclusively on N3-aryl and N3-substituted-methylamino analogs [2][3]. Researchers seeking to expand the N3 chemical space of 2-mercaptoquinazolinones for antibacterial or anti-MRSA programs should prioritize this compound as a key intermediate or screening candidate to probe the contribution of lipophilic, chiral alkyl chains to potency and selectivity.

Diversity-Oriented Screening Library Procurement: High Fsp³ and Chiral Complexity for Lead Generation

With an Fsp³ value of 0.50 (vs. ~0.07 for N3-phenyl analogs) and one asymmetric center, the target compound occupies a region of three-dimensional chemical space that is underrepresented in typical flat heterocyclic screening collections [1]. Academic and industrial screening laboratories building diversity-oriented libraries should include this compound to increase scaffold complexity, potentially reducing attrition from non-specific binding while exploring biologically relevant chemical space distinct from the extensively studied N3-aryl quinazolinones [2].

Thiol-Reactive Probe Development: Free C2-Sulfanyl Group as a Conjugation Handle for Chemical Biology

The free thiol at the C2 position provides a nucleophilic handle for S-alkylation, disulfide formation, or Michael addition chemistry, enabling conjugation to fluorophores, affinity tags, or solid supports for target identification and chemical proteomics studies [1]. The N3-(6-methylheptan-2-yl) group imparts significantly higher lipophilicity (LogP 4.2–5.4) than N3-aryl probes, potentially altering subcellular localization and protein-binding profiles in cellular assays. Researchers developing activity-based probes or chemoproteomic tools based on the quinazolinone scaffold can exploit this unique combination of reactivity and physicochemical properties.

Pharmacokinetic Property Modulation: Lipophilic N3 Substituent for Membrane Penetration Optimization

SAR studies have established that the N3 substituent of 4(3H)-quinazolinones has a strong impact on antibacterial efficacy, while modifications to the benzene ring are less consequential [1]. The target compound's N3-(6-methylheptan-2-yl) group provides a LogP elevation of 1.2–3.3 units relative to common N3-phenyl or N3-allyl analogs [2], which may enhance Gram-negative outer membrane penetration or intracellular target access. Medicinal chemistry teams optimizing quinazolinone-based leads for intracellular or Gram-negative targets should evaluate this compound as a comparator to quantify the contribution of N3-driven lipophilicity to cellular potency and efflux susceptibility.

Quote Request

Request a Quote for 3-(6-Methylheptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.